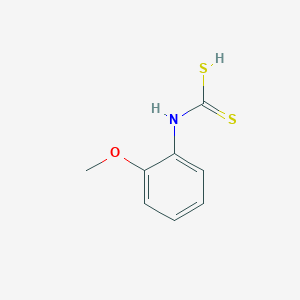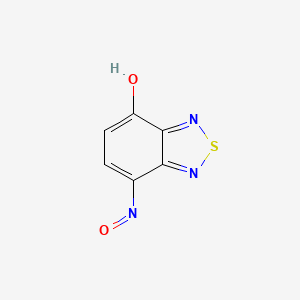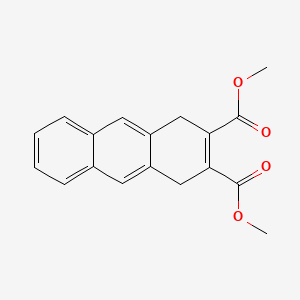
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate is an organic compound with the molecular formula C18H16O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two ester groups at the 2 and 3 positions of the anthracene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate typically involves the esterification of 1,4-dihydroanthracene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete.
化学反応の分析
Types of Reactions
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 1,4-dihydroanthracene-2,3-dimethanol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学的研究の応用
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical responses. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and specificity for molecular targets.
類似化合物との比較
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another ester derivative with similar structural features but different reactivity and applications.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A dihydropyridine derivative with distinct pharmacological properties.
Nifedipine: A well-known calcium channel blocker with a 1,4-dihydropyridine structure.
Uniqueness
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate is unique due to its anthracene backbone, which imparts specific photophysical and photochemical properties. This makes it particularly useful in applications requiring light absorption and emission, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
特性
CAS番号 |
56306-54-8 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-13-7-11-5-3-4-6-12(11)8-14(13)10-16(15)18(20)22-2/h3-8H,9-10H2,1-2H3 |
InChIキー |
QTQSEDFHGDXOCO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(CC2=CC3=CC=CC=C3C=C2C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
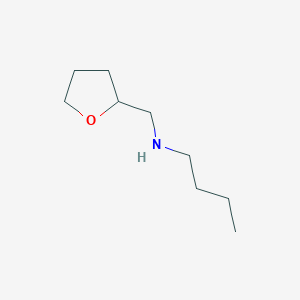
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
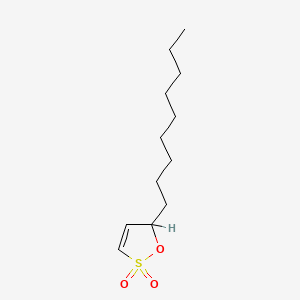

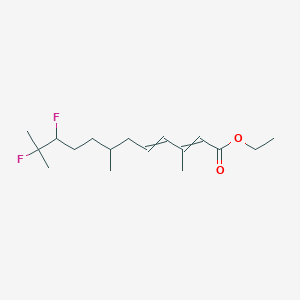
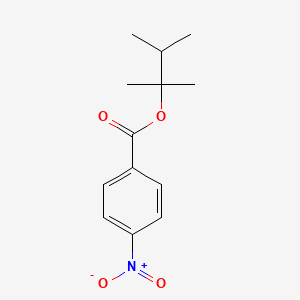
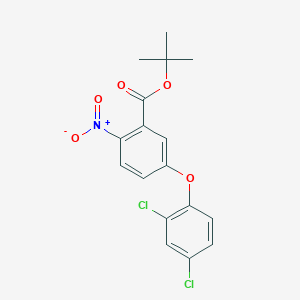
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
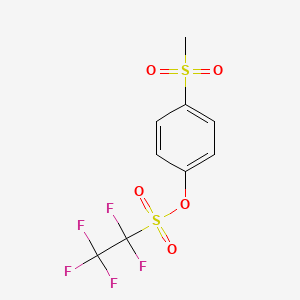
![Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B14632140.png)
